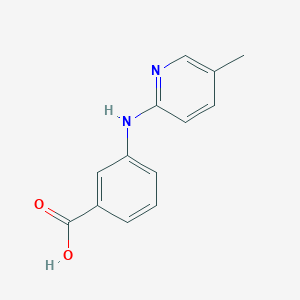

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Description

Historical Context and Development of Aminopyridine-Benzoic Acid Derivatives

The development of aminopyridine-benzoic acid derivatives can be traced to the fundamental discoveries in pyridine chemistry during the 19th century. The earliest documented preparation of pyridine was attributed to Scottish scientist Thomas Anderson in 1849, who examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with unpleasant odor from this oil, from which he isolated pure pyridine two years later, naming it after the Greek word for fire due to its flammability. This foundational discovery established the groundwork for subsequent investigations into pyridine-containing compounds.

The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding proved crucial for the later development of aminopyridine derivatives. A significant breakthrough occurred in 1876 when William Ramsay combined acetylene and hydrogen cyanide into pyridine using a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The systematic development of aminopyridine-benzoic acid derivatives gained momentum with Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis typically employed a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. This methodology established crucial synthetic pathways that would later influence the development of more complex aminopyridine-benzoic acid hybrid molecules. Emil Knoevenagel's demonstration that asymmetrically substituted pyridine derivatives could be produced through this process further expanded the synthetic possibilities.

The contemporary understanding of aminopyridine-benzoic acid derivatives has been significantly enhanced by modern synthetic methodologies. Recent research has demonstrated the utility of copper-mediated tandem carbon-hydrogen amination and annulation reactions for synthesizing pyrido-fused compounds from arenes with 2-aminopyridines. These developments represent a direct lineage from the early pyridine discoveries to sophisticated modern synthetic approaches that enable the preparation of complex nitrogen-containing aromatic systems.

Significance in Organic Chemistry and Materials Science

The significance of 3-((5-Methylpyridin-2-yl)amino)benzoic acid and related compounds in organic chemistry stems from their unique structural features that combine the electron-deficient pyridine ring with the electron-rich benzoic acid moiety. This combination creates molecules with distinctive electronic properties that make them valuable in various applications ranging from coordination chemistry to materials science. The compound serves as an excellent example of how strategic molecular design can create multifunctional molecules with enhanced reactivity and selectivity patterns.

In coordination chemistry, aminopyridine-benzoic acid derivatives have demonstrated remarkable utility as ligands for various metal complexes. Research has shown that five new coordination polymers constructed from aminopyridine-2-carboxylate ligands have been synthesized and characterized, with three corresponding to metal-organic chains built from coordination to sodium and lanthanides. These coordination polymers represent important developments in materials science, particularly for applications requiring specific structural and electronic properties.

The copper-mediated synthesis of pyridoquinazolinones via carbon-hydrogen functionalization and annulation of benzoic acids with 2-aminopyridines has emerged as a significant synthetic methodology. This reaction involves the formation of amides which undergo ortho amination followed by trans-amidation to afford a wide array of products under ligand and base-free conditions. The facile nature of this transformation, using copper acetate as catalyst in dimethyl sulfoxide, demonstrates the practical significance of these compounds in modern synthetic chemistry.

In materials science applications, the self-assembly properties of related compounds have been extensively investigated. Research has demonstrated that 4-(4-pyridyl)benzoic acid can undergo self-assembly with nickel ions, thiocyanate, and aromatic guests to give isostructural inclusion compounds. In these structures, the pyridylbenzoic acid ligands form dimers acting as bidentate building blocks with lengths of approximately 20.86 Å. This property makes such compounds valuable for creating supramolecular architectures with specific dimensional characteristics.

The significance of these compounds extends to their role in advanced synthetic methodologies. The development of efficient copper-mediated tandem reactions has provided convenient routes to pyrido-fused quinazolinone derivatives. These methodologies demonstrate how aminopyridine-benzoic acid derivatives serve as key intermediates in accessing complex heterocyclic systems that would otherwise require multi-step synthetic sequences.

Relationship to Para-Aminobenzoic Acid Derivatives

The relationship between this compound and para-aminobenzoic acid derivatives represents a fascinating intersection of structural modification and functional enhancement. Para-aminobenzoic acid has been recognized as a chemical compound since 1863 and as a drug with vitamin properties since 1939. The strategic incorporation of pyridine substituents into the aminobenzoic acid framework creates molecules with enhanced coordination capabilities and modified electronic properties.

Para-aminobenzoic acid serves as a versatile building block for numerous derivatives, with the amino and carboxylic acid functional groups providing multiple reactive sites. The amino group can undergo acylation with acetic anhydride to form amides, while the carboxyl group readily participates in esterification reactions with alcohols. These fundamental reactivity patterns are preserved in pyridine-substituted derivatives while gaining additional coordination sites through the pyridine nitrogen.

Different substitution patterns on the aromatic ring lead to significant variations in chemical behavior. The inductive effect, mesomeric effect, and charge distribution play crucial roles in determining the reactivity of para-aminobenzoic acid derivatives. When pyridine substituents are introduced, these electronic effects are further modulated by the electron-deficient nature of the pyridine ring, creating compounds with unique reactivity profiles compared to simple aminobenzoic acids.

| Compound Type | Key Structural Features | Primary Applications |

|---|---|---|

| Para-aminobenzoic acid | Simple amino-carboxylic acid structure | UV protection, vitamin activity |

| Pyridine-substituted derivatives | Enhanced coordination sites, modified electronics | Coordination polymers, catalysis |

| This compound | Methylpyridine substituent, specific substitution pattern | Advanced materials, pharmaceutical intermediates |

The synthesis of para-aminobenzoic acid derivatives has been extensively developed through various methodologies. Hydrazine carboxamide benzoic acid derivatives have been synthesized from carbamate esters of para-aminobenzoic acid through reaction with formate under alkaline conditions. These synthetic approaches have been adapted and modified for the preparation of pyridine-substituted analogs, demonstrating the versatility of the aminobenzoic acid framework for structural diversification.

Research has demonstrated that para-aminobenzoic acid can form coordination complexes with metal ions such as zinc and copper, and these complexes exhibit antibacterial activity. This coordination behavior is significantly enhanced in pyridine-substituted derivatives due to the additional nitrogen donor sites, making compounds like this compound particularly valuable for coordination chemistry applications.

Position Within Nitrogen-Containing Aromatic Heterocycles

This compound occupies a unique position within the broader family of nitrogen-containing aromatic heterocycles, representing a sophisticated example of hybrid molecular architecture. The compound exemplifies how the strategic combination of different nitrogen-containing aromatic systems can create molecules with enhanced properties and expanded applications. Understanding its position requires examination of the fundamental characteristics of nitrogen heterocycles and how their combination leads to synergistic effects.

Nitrogen heterocycles exhibit unique stabilization mechanisms that distinguish them from purely carbocyclic aromatic systems. Recent research has revealed that five-membered nitrogen heterocycles possess dual aromaticity, consisting of both prototypical π-aromaticity and a second σ-aromaticity created by nitrogen lone pair electron delocalization. This dual aromaticity is enhanced as more carbon atoms in the ring are substituted by unsaturated nitrogen atoms. However, six-membered nitrogen heterocycles like pyridine do not exhibit this σ-aromaticity, probably due to longer bonds and broader ring regions.

The magnetic index of aromaticity calculations have demonstrated that five-membered nitrogen heterocycles show more negative Nuclear Independent Chemical Shift values for σ-electrons compared to benzene, indicating the presence of σ-aromaticity. This fundamental difference in electronic structure influences the reactivity and coordination behavior of different nitrogen heterocycle types. In compounds like this compound, the pyridine ring contributes primarily π-aromaticity while the benzoic acid portion provides additional electronic modulation.

The presence of adjacent nitrogen atoms in heterocyclic rings creates specific electronic effects that influence molecular stability and reactivity. Research has shown that adjacent nitrogen atoms can enhance the aromaticity of nitrogen heterocycles and improve intermolecular binding strength in crystal structures, but simultaneously decrease the firmness of individual molecular architecture. This balance between enhanced intermolecular interactions and reduced intramolecular stability is crucial for understanding the behavior of complex nitrogen heterocycles.

| Heterocycle Type | Aromaticity Characteristics | Coordination Behavior | Stability Features |

|---|---|---|---|

| Five-membered nitrogen rings | Dual π- and σ-aromaticity | Enhanced metal binding | Variable molecular stability |

| Six-membered nitrogen rings (pyridine) | π-aromaticity only | Strong coordination sites | High molecular stability |

| Hybrid systems | Combined characteristics | Multiple coordination modes | Optimized stability-reactivity balance |

The electron delocalization patterns in nitrogen heterocycles follow specific preferences based on substitution patterns. The preferential order for nitrogen lone pair electron positions that contribute to delocalization is ortho > meta > para. This ordering directly influences the coordination chemistry and reactivity of compounds like this compound, where the 2-amino substitution on the pyridine ring provides optimal electronic delocalization.

In the context of copper-catalyzed transformations, nitrogen-containing aromatic heterocycles serve as both directing groups and coordination sites. The development of copper-mediated tandem carbon-hydrogen amination and annulation reactions with 2-aminopyridines demonstrates how these heterocycles facilitate specific reaction pathways. The pyridine nitrogen acts as a directing group for metalation, while the amino substituent provides nucleophilic reactivity for subsequent cyclization reactions.

The position of this compound within nitrogen heterocycle chemistry is further defined by its potential for creating extended aromatic systems. Transition metal-catalyzed cross-coupling reactions of nitrogen-aryl-2-aminopyridines have emerged as powerful tools for constructing complex nitrogen-based molecules. These reactions utilize the pyridyl directing group to form stable complexes with metals, leading to cyclization and functionalization reactions that create new nitrogen heterocyclic frameworks.

Properties

IUPAC Name |

3-[(5-methylpyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJXUYBWAFPJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidine-Forming Reaction and Cyclization (Patent CN101928277B)

Starting from 3-amino-4-methylbenzoic acid, a guanidine intermediate is formed by reaction with cyanamide under acidic conditions (hydrochloric acid) in a suitable solvent such as propyl carbinol or isoamyl alcohol.

The reaction is conducted by heating (50-100 °C) with controlled pH (around 3-5) for several hours (5-18 hours), followed by distillation of the solvent and precipitation of the product.

The intermediate is isolated by filtration and washing with acetone, then dried at elevated temperatures (70 °C).

This intermediate then undergoes further cyclization with heterocyclic ketones (e.g., 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one) to yield the final aminobenzoic acid derivative.

The process is characterized by high yield (60-66%), high purity (melting point ~296-298 °C), and suitability for scale-up due to safety and environmental considerations.

Amination via Nucleophilic Substitution and Coupling (Literature on PABA Derivatives)

4-Aminobenzoic acid derivatives are often prepared by reacting halogenated benzoic acid derivatives with the corresponding amines in polar solvents (e.g., dioxane/water) using bases such as sodium carbonate.

Reaction temperatures typically range from 70-100 °C, and reaction times vary from several hours to overnight.

Microwave-assisted synthesis has been reported to accelerate these reactions, improving yields and reducing reaction times.

Purification is achieved by filtration, recrystallization from suitable solvents, and drying.

Schiff Base Formation and Reduction

Aminobenzoic acid is reacted with an aldehyde derivative of 5-methylpyridin-2-yl under acidic conditions to form an imine intermediate.

The imine is then reduced chemically (e.g., sodium borohydride) or catalytically to afford the corresponding amine.

This method allows for selective formation of the amino linkage and can be adapted for various substituted pyridines.

- Data Table: Comparative Summary of Preparation Methods

The guanidine intermediate method offers a robust, environmentally friendly, and cost-effective route with good yields and high product stability, making it suitable for industrial-scale synthesis.

Nucleophilic aromatic substitution is a classical method with broad applicability but may require longer reaction times and careful control of conditions to avoid side reactions.

Schiff base formation followed by reduction provides a selective and mild approach but may involve additional purification steps and reagents.

The choice of solvent, temperature, and pH are critical parameters influencing yield and purity.

Microwave-assisted synthesis has shown promise in accelerating reaction rates and improving yields in related aminobenzoic acid derivatives.

The preparation of 3-((5-methylpyridin-2-yl)amino)benzoic acid can be effectively achieved through several synthetic routes, with the guanidine intermediate approach combined with cyclization standing out for industrial applicability due to its simplicity, safety, and high yield. Alternative methods such as nucleophilic aromatic substitution and Schiff base chemistry provide complementary strategies depending on available starting materials and desired scale. These methods are supported by extensive research on aminobenzoic acid derivatives and heterocyclic amines, ensuring a solid foundation for reproducible and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-((5-Methylpyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

Reduction: Reduction reactions can be performed to convert the benzoic acid moiety into its corresponding alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base to deprotonate the amino group.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Alcohols and aldehydes derived from the benzoic acid moiety.

Substitution Products: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-((5-Methylpyridin-2-yl)amino)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biological studies to investigate the interaction of pyridine derivatives with biological targets.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-((5-Methylpyridin-2-yl)amino)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocyclic Diversity: The target compound’s 5-methylpyridine group balances lipophilicity (via the methyl group) and hydrogen-bonding capacity (via the pyridine nitrogen).

- Substituent Effects : Bulky groups (e.g., trimethoxyphenyl in or bromophenylquinazoline in ) may enhance target specificity but complicate synthesis and metabolic stability. The hydroxyl group in increases solubility but may limit blood-brain barrier penetration.

Physicochemical Properties

Biological Activity

3-((5-Methylpyridin-2-yl)amino)benzoic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

The molecular formula of this compound is C13H12N2O2, with a molecular weight of approximately 228.25 g/mol. The compound is characterized by a benzoic acid moiety linked to a 5-methylpyridin-2-yl amino group, which contributes to its reactivity and potential biological interactions. It appears as a pale beige solid and is hygroscopic, necessitating storage under inert conditions to maintain stability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of both carboxylic acid and amino functional groups allows for hydrogen bonding and other non-covalent interactions, which play a crucial role in its pharmacological effects. Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound has shown promising IC50 values, indicating effective inhibition of cell growth:

These results suggest that the compound may be more potent than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, showing potential as a lead compound for developing new antibiotics.

- Antioxidant Properties : Studies have indicated that it possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the antiproliferative effects of several pyridine derivatives, including this compound, demonstrated that the compound significantly inhibited the proliferation of MCF-7 and A549 cell lines. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and reduced TNF-alpha levels in treated cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets. These studies revealed strong binding affinities with proteins involved in cancer progression, suggesting a multi-targeted approach in its mechanism of action .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 3-((5-Methylpyridin-2-yl)amino)benzoic acid?

Methodological Answer:

A typical approach involves coupling 5-methylpyridin-2-amine with a substituted benzoic acid derivative. For example, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination can be employed to introduce the pyridinylamino group onto the benzoic acid scaffold. Key steps include:

- Activation of the benzoic acid : Use of coupling agents like EDCI/HOBt or conversion to an acid chloride.

- Optimization of reaction conditions : Solvent polarity (e.g., DMF, THF) and temperature (80–120°C) influence yields.

- Protection/deprotection strategies : Carboxylic acid groups may require protection (e.g., methyl esters) to avoid side reactions during amination .

Advanced Synthesis: How can regioselectivity challenges be addressed when introducing substituents to the pyridine or benzene rings?

Methodological Answer:

Regioselectivity in functionalization can be controlled via:

- Directed ortho-metalation : Use of directing groups (e.g., -NH) on the pyridine ring to guide lithiation for subsequent electrophilic substitution.

- Cross-coupling reactions : Suzuki-Miyaura or Ullmann couplings for selective aryl-aryl bond formation. Computational modeling (DFT) aids in predicting reactive sites .

- Steric/electronic effects : Electron-withdrawing groups on the benzoic acid moiety enhance reactivity at meta/para positions .

Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR to verify connectivity, particularly distinguishing pyridinyl protons (δ 7.5–8.5 ppm) and aromatic benzoic acid protons.

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 257.1).

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction:

- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) or slow evaporation.

- Dihedral angle analysis : Confirms planarity between the pyridine and benzene rings, critical for π-π stacking in supramolecular applications.

- Hydrogen bonding networks : Identifies interactions (e.g., carboxylic acid dimerization) affecting solubility and stability .

Basic Biological Applications: What fluorescence-based assays utilize this compound’s structural analogs?

Methodological Answer:

Analogous fluorophores (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) are used for:

- Metal ion detection : Cu²⁺ or Zn²⁺ binding induces solvatochromic shifts.

- Probe design : Substituent tuning (e.g., methyl groups) enhances photostability and quantum yield.

- Cell imaging : Carboxylic acid groups facilitate conjugation to biomolecules .

Advanced Biological Applications: How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?

Methodological Answer:

- Modification of substituents : Introduce electron-donating/withdrawing groups to the pyridine ring to modulate bioavailability.

- In vitro assays : Test inhibitory effects on kinases or GPCRs linked to the benzoic acid scaffold.

- Metabolic stability : Assess esterase-mediated hydrolysis of methyl esters in hepatic microsomes .

Analytical Challenges: How do solubility issues impact experimental design, and what mitigation strategies exist?

Methodological Answer:

- Co-solvent systems : Use DMSO or cyclodextrins to enhance aqueous solubility.

- Salt formation : Convert the carboxylic acid to sodium/potassium salts (predicted pKa ~3.6).

- Nanoformulation : Liposomal encapsulation improves cellular uptake .

Data Contradictions: How can conflicting NMR data from different solvents be resolved?

Methodological Answer:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- Dynamic effects : Rotameric equilibria in DMSO-d6 may split peaks; variable-temperature NMR clarifies this.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by aromatic proton coupling .

Metabolism and Toxicity: What in vitro models predict metabolic pathways of this compound?

Methodological Answer:

- Hepatocyte incubation : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the methyl group).

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms.

- Reactive metabolite trapping : Use glutathione to detect electrophilic intermediates .

Advanced Crystallography: What computational tools predict crystallization behavior?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.